molecular formula C12H13ClO3 B14746170 Tetrahydro-2-furanylmethyl 4-chlorobenzoate CAS No. 4650-87-7

Tetrahydro-2-furanylmethyl 4-chlorobenzoate

Cat. No.: B14746170
CAS No.: 4650-87-7
M. Wt: 240.68 g/mol
InChI Key: UUMZJIAEAMIRGA-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydrofuran ring and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzaldehyde.

    Reduction: Formation of tetrahydro-2-furanylmethanol.

    Substitution: Formation of substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tetrahydro-2-furanylmethyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chlorobenzoic acid and tetrahydro-2-furanylmethanol, which can then interact with various biological pathways. The chlorobenzoate moiety may also participate in binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 2-Phenyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide
  • 2-(4-Chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

Uniqueness

Tetrahydro-2-furanylmethyl 4-chlorobenzoate is unique due to the presence of both a tetrahydrofuran ring and a chlorobenzoate moiety, which confer distinct chemical and biological properties

Properties

CAS No.

4650-87-7

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-chlorobenzoate

InChI

InChI=1S/C12H13ClO3/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2

InChI Key

UUMZJIAEAMIRGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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